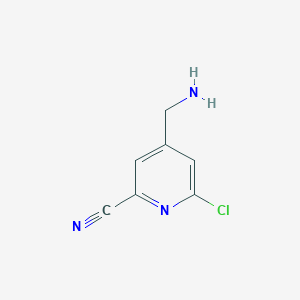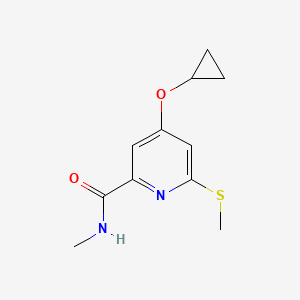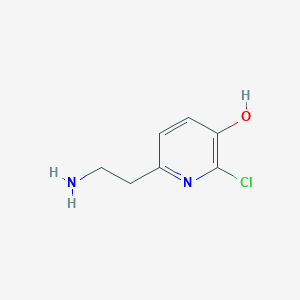
6-(2-Aminoethyl)-2-chloropyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of an aminoethyl group at the 6th position, a chlorine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-2-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with an aminoethyl group. This reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the amino group and facilitate the nucleophilic attack on the 2-chloropyridine. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Another method involves the reduction of a 2-chloro-3-nitropyridine derivative, followed by the introduction of the aminoethyl group through a reductive amination reaction. This approach requires the use of reducing agents, such as hydrogen gas in the presence of a palladium catalyst, to reduce the nitro group to an amino group. The amino group is then reacted with an aldehyde or ketone to form the desired aminoethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are essential for achieving high yields and purity. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.
化学反応の分析
Types of Reactions
6-(2-Aminoethyl)-2-chloropyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a carbonyl group, resulting in the formation of a 3-pyridone derivative.
Reduction: The chlorine atom at the 2nd position can be reduced to form a 2-hydroxypyridine derivative.
Substitution: The chlorine atom at the 2nd position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or hydrogen gas in the presence of a palladium catalyst are commonly used. The reaction is usually performed in an inert atmosphere to prevent oxidation of the product.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophile and facilitate the substitution reaction. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures.
Major Products Formed
The major products formed from these reactions include 3-pyridone derivatives, 2-hydroxypyridine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-(2-Aminoethyl)-2-chloropyridin-3-OL has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex pyridine derivatives. It is also used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. It is also used in the development of fluorescent dyes and sensors for detecting specific biomolecules.
Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets. It is being investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 6-(2-Aminoethyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, while the chlorine and hydroxyl groups contribute to the overall binding affinity and specificity.
At the molecular level, this compound can modulate the activity of enzymes by acting as an inhibitor or activator. It can also bind to receptors and ion channels, altering their conformation and affecting their function. These interactions can lead to changes in cellular signaling pathways and physiological responses, which underlie the compound’s therapeutic effects.
類似化合物との比較
6-(2-Aminoethyl)-2-chloropyridin-3-OL can be compared with other similar compounds, such as:
2-Aminoethylpyridine: This compound lacks the chlorine and hydroxyl groups, which results in different chemical reactivity and biological activity.
2-Chloro-3-hydroxypyridine: This compound lacks the aminoethyl group, which affects its ability to interact with biological targets.
6-(2-Hydroxyethyl)-2-chloropyridin-3-OL: This compound has a hydroxyethyl group instead of an aminoethyl group, which alters its chemical properties and biological activity.
The presence of the aminoethyl group in this compound makes it unique in terms of its ability to form specific interactions with molecular targets, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
6-(2-aminoethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-6(11)2-1-5(10-7)3-4-9/h1-2,11H,3-4,9H2 |
InChIキー |
KKBAZVIVELJFFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1CCN)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



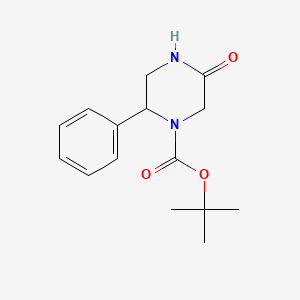

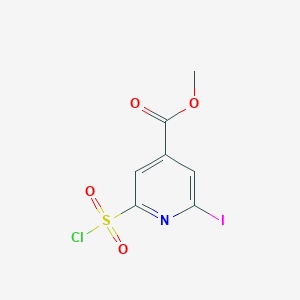
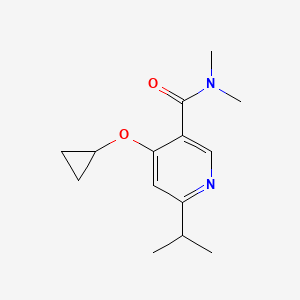
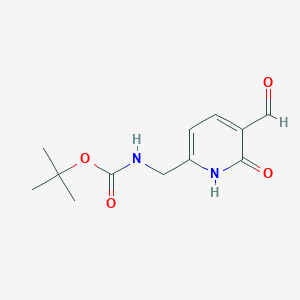
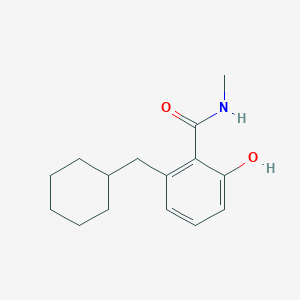




![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
